molecular formula C19H23ClN2O2 B12280751 (R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride

(R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride

Cat. No.: B12280751
M. Wt: 346.8 g/mol
InChI Key: SRMNSSCOEASXSF-UHFFFAOYSA-N
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Description

®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride typically involves the reaction of benzylamine with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl piperazine derivatives.

    Reduction: Formation of reduced piperazine compounds.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride
  • ®-Methyl 2-benzylpiperazine-1-carboxylate hydrochloride

Uniqueness

®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other piperazine derivatives. Its benzyl groups provide additional sites for chemical modification, making it a versatile compound for various research applications.

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl 2-benzylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H

InChI Key

SRMNSSCOEASXSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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